molecular formula C7H9ClN2O2 B6221693 5,6-dimethylpyridazine-4-carboxylic acid hydrochloride CAS No. 2758000-15-4

5,6-dimethylpyridazine-4-carboxylic acid hydrochloride

Cat. No.: B6221693
CAS No.: 2758000-15-4
M. Wt: 188.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethylpyridazine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethylpyridazine-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylpyridine and ethyl chloroformate.

    Formation of Intermediate: The first step involves the reaction of 2,3-dimethylpyridine with ethyl chloroformate in the presence of a base such as triethylamine to form an intermediate ester.

    Cyclization: The intermediate ester undergoes cyclization with hydrazine hydrate to form 5,6-dimethylpyridazine-4-carboxylic acid.

    Hydrochloride Formation: Finally, the carboxylic acid is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethylpyridazine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5,6-dimethylpyridazine-4-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-dimethylpyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine-3-carboxylic acid: Another pyridazine derivative with similar chemical properties.

    4,5-dimethylpyridazine: A structurally related compound with different substitution patterns.

    Pyridazine-4-carboxylic acid: A compound with a carboxylic acid group at the 4-position, similar to 5,6-dimethylpyridazine-4-carboxylic acid hydrochloride.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

2758000-15-4

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.